Rec7 protein is a crucial component involved in various biological processes, particularly in the context of meiosis and DNA repair. It plays a significant role in the formation of synaptonemal complexes, which are essential for homologous chromosome pairing during meiosis. Rec7 protein is primarily studied in model organisms, such as Saccharomyces cerevisiae (baker's yeast) and Schizosaccharomyces pombe (fission yeast), where its functions can be observed and manipulated.
Rec7 protein is derived from specific genes that encode proteins involved in recombination and DNA repair mechanisms. In yeast, the Rec7 protein is encoded by the rec7 gene, which is expressed during meiotic processes. The protein's expression and activity are tightly regulated to ensure proper chromosome segregation and genetic diversity.
Rec7 protein belongs to a class of proteins known as recombinases, which facilitate the exchange of genetic material between homologous chromosomes. This classification highlights its role in genetic recombination and its importance in maintaining genomic stability during cell division.
The synthesis of Rec7 protein can be achieved through various methods, primarily using recombinant DNA technology. The typical approach involves cloning the rec7 gene into an expression vector, followed by transformation into a suitable host organism such as Escherichia coli or yeast cells.
The molecular structure of Rec7 protein has been characterized using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. These studies reveal that Rec7 adopts a specific three-dimensional conformation that is essential for its function in DNA binding and recombination.
Rec7 protein participates in several biochemical reactions related to DNA repair and homologous recombination. Its primary function involves mediating the exchange of genetic material between homologous chromosomes during meiosis.
The mechanism of action of Rec7 protein involves several key steps:
Experimental studies have demonstrated that mutations in the rec7 gene lead to defects in meiotic recombination, underscoring its critical role in this process.
Rec7 protein serves multiple scientific applications:
Meiotic recombination is a fundamental biological process ensuring genetic diversity and accurate chromosome segregation during gamete formation. Central to this process is the Rec7 protein, a conserved eukaryotic factor that orchestrates early steps in DNA double-strand break (DSB) formation and repair. As a component of the meiotic recombination initiation complex, Rec7 enables precise chromosomal exchanges while suppressing genomic instability. This section examines Rec7’s evolutionary significance, its mechanistic role in Schizosaccharomyces pombe meiosis, and its functional parallels with homologs across species.
Rec7 belongs to the HORMA (Hop1, Rev7, Mad2) domain protein family, a class of ancient structural modules that regulate chromosome dynamics during DNA repair and cell division. HORMA proteins adopt distinctive conformational states ("open" or "closed") governed by a C-terminal "seatbelt" region, which latches onto binding partners to assemble signaling complexes [1]. In S. pombe, Rec7 shares ancestral features with Saccharomyces cerevisiae Rec114 and mammalian REV7 (MAD2L2), suggesting deep conservation in meiotic DSB formation machinery. Notably, HORMA proteins like Rec7 act as adaptors that recruit nucleases, helicases, and resection modulators to DSB sites [1] [7]. Their plasticity in protein-protein interactions enables dynamic responses to DNA damage across eukaryotes—from yeast to humans—highlighting Rec7’s role in an evolutionarily tuned repair scaffold.
In S. pombe, Rec7 is indispensable for meiotic recombination initiation. It exhibits meiosis-specific transcription, with expression peaking during prophase I when DSB formation occurs. Rec7 localizes to ~50 discrete nuclear foci along chromosomes, coinciding with linear elements (LinEs), structures analogous to synaptonemal complexes in other eukaryotes [2]. These foci represent sites of future DSBs, positioning Rec7 as an early coordinator of break formation.
Table 1: Key Characteristics of Rec7 in S. pombe Meiosis
Property | Observation | Functional Implication |
---|---|---|
Gene Expression | Transcriptionally induced during meiosis; not detected in mitotic cells | Stage-specific function in recombination |
Subcellular Localization | 50+ nuclear foci in prophase I; co-localizes with linear elements | Spatial coordination of DSB hotspots |
Phenotype of rec7Δ | Reduced recombination frequency; aberrant chromosome segregation; two-spored asci | Essential for DSB formation and homolog disjunction |
Physical Interactions | Binds Rec24 via C-terminal phenylalanine (F325) | Part of a multi-subunit "initiation complex" at DSB sites |
Disruption of rec7 (rec7Δ) abolishes intragenic and intergenic recombination genome-wide, confirming its broad role in break initiation. Mutants exhibit severe meiotic defects: homologous chromosomes fail to disjoin at meiosis I, and telomere/centromere clustering is impaired. Consequently, ~50% of rec7Δ asci produce only two spores (instead of four), with surviving spores often diploid due to skipped meiotic divisions [2]. This phenotype underscores Rec7’s dual role in initiating recombination and ensuring accurate chromosome partitioning.
Rec7 and S. cerevisiae Rec114 serve analogous functions as early meiotic recombination factors, yet exhibit distinct regulatory mechanisms. Both proteins:
However, key differences exist:
Table 2: Functional Homologs of Rec7 Across Species
Organism | Protein | Role in Meiosis | Distinct Mechanism |
---|---|---|---|
Schizosaccharomyces pombe | Rec7 | DSB formation initiation; resection restraint | Binds Rec24 via F325; represses Rqh1 helicase |
Saccharomyces cerevisiae | Rec114 | DSB formation via Spo11 activation | Associates with Mei4-Mer2 complex |
Saccharomyces cerevisiae | Rev7 | NHEJ promotion; HR suppression | Blocks MRX nuclease via C-terminal domain (aa 42) |
Homo sapiens | REV7/MAD2L2 | Shieldin complex assembly; NHEJ fidelity | Tethers SHLD3 via HORMA domain "safety belt" |
A critical functional overlap lies in resection control. Both S. pombe Rec7 and its ortholog Rev7 in budding yeast limit extensive 5'→3' DNA end degradation:
Thus, while Rec7/Rev7 proteins divergently evolved context-specific interactors, their core function—orchestrating early recombination events while restraining destructive DNA processing—remains deeply conserved.
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